molecular formula C15H8Cl2O2 B11838345 4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- CAS No. 141109-90-2

4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)-

Cat. No.: B11838345
CAS No.: 141109-90-2
M. Wt: 291.1 g/mol
InChI Key: MNTWSJDUOWSFDC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran core structure with a 2,4-dichlorophenyl substituent at the second position. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- typically involves the condensation of 2,4-dichlorobenzaldehyde with a suitable chromone precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 2-methyl-
  • 4H-1-Benzopyran-4-one, 5-fluoro-
  • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-

Uniqueness

4H-1-Benzopyran-4-one, 2-(2,4-dichlorophenyl)- is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can enhance the compound’s stability, reactivity, and biological activity compared to other benzopyran derivatives.

Properties

CAS No.

141109-90-2

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)chromen-4-one

InChI

InChI=1S/C15H8Cl2O2/c16-9-5-6-10(12(17)7-9)15-8-13(18)11-3-1-2-4-14(11)19-15/h1-8H

InChI Key

MNTWSJDUOWSFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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